![molecular formula C14H16O3 B14359662 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one CAS No. 92567-75-4](/img/structure/B14359662.png)
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one is an organic compound that features a pyran ring fused to a phenylpropanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with a phenylpropanone derivative under acidic conditions. One common method is to use a Lewis acid catalyst to facilitate the formation of the pyran ring. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyran ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one.
Phenylpropanone: Another precursor that forms the backbone of the compound.
Tetrahydropyran derivatives: Compounds with similar pyran ring structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a pyran ring and a phenylpropanone structure
特性
CAS番号 |
92567-75-4 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
3-(3,4-dihydro-2H-pyran-2-yloxy)-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H16O3/c15-13(12-6-2-1-3-7-12)9-11-17-14-8-4-5-10-16-14/h1-3,5-7,10,14H,4,8-9,11H2 |
InChIキー |
QMPOVDWWQSPYHE-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC=C1)OCCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
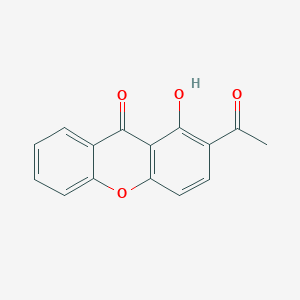
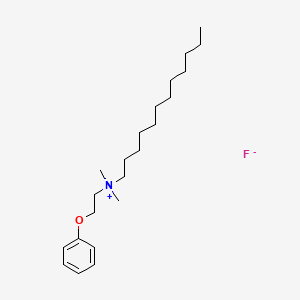
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
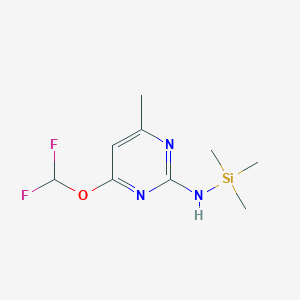
amino}ethyl acetate](/img/structure/B14359618.png)
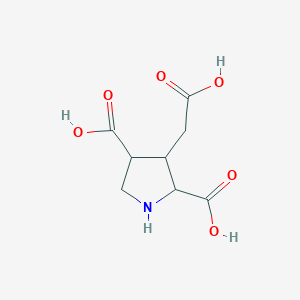
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)
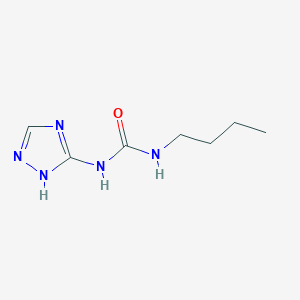
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)

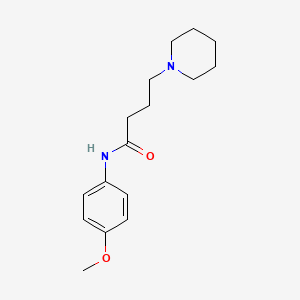
![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
